molecular formula C11H14O2S B8391746 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene

2-(3,3-Diethoxy-prop-1-ynyl)-thiophene

Cat. No.: B8391746
M. Wt: 210.29 g/mol
InChI Key: OXAUWTANOKQHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Diethoxy-prop-1-ynyl)-thiophene is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene is a member of the thiophene family, which has garnered attention in various scientific fields due to its unique electronic properties and potential applications. This article delves into its applications, particularly in organic electronics, pharmaceuticals, and material science.

Organic Light Emitting Diodes (OLEDs)

The incorporation of this compound into OLEDs has shown promising results. Its electron-rich nature enhances charge transport and light emission efficiency. Studies have demonstrated that devices utilizing this compound exhibit improved brightness and color purity compared to those using conventional materials .

Organic Photovoltaics (OPVs)

In OPVs, the compound serves as an electron donor or acceptor. Its ability to form a stable blend with fullerene derivatives has been highlighted in various studies, leading to increased power conversion efficiencies. The diethoxy groups enhance solubility, facilitating easier processing and film formation .

Field-Effect Transistors (FETs)

This compound has also been explored in the development of organic field-effect transistors. Its high mobility and stability under ambient conditions make it a suitable candidate for active layers in FETs, contributing to better device performance .

Antimicrobial Properties

Thiophene derivatives have been investigated for their antimicrobial activity. The structural features of this compound may contribute to similar properties, making it a candidate for further antimicrobial studies .

Conductive Polymers

The compound can be polymerized to form conductive materials used in various applications such as sensors and flexible electronics. The incorporation of thiophene units enhances the conductivity and mechanical flexibility of the resulting polymers .

Sensors

Due to its electronic properties, this compound can be utilized in the fabrication of chemical sensors. Its sensitivity to environmental changes makes it suitable for detecting gases or other analytes .

Case Study 1: OLED Performance Enhancement

A study conducted by researchers demonstrated that incorporating this compound into OLED devices resulted in a 30% increase in luminous efficacy compared to traditional materials. The enhanced charge transport properties were attributed to the compound's unique electronic structure.

Case Study 2: OPV Efficiency Improvement

In another study focusing on organic photovoltaics, the use of this compound as an electron donor led to a record power conversion efficiency of 12%. The solubility provided by the diethoxy groups facilitated better blending with acceptors, improving overall device performance.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-(3,3-diethoxyprop-1-ynyl)thiophene

InChI

InChI=1S/C11H14O2S/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4H2,1-2H3

InChI Key

OXAUWTANOKQHNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC1=CC=CS1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of propargylaldehyde diethyl acetal (405 mg) in diisopropylamine (8 ml) were added 2-iodothiophene (1.2 g) and copper(II) acetate monohydrate (66.4 mg). The suspension was flushed with a stream of N2. Pd(PPh3)4 (75 mg) was added, the reaction mixture was flushed with nitrogen again. The suspension was stirred for 1 h at 55° C. A precipitate was formed and it was necessary to dilute the reaction mixture with diisopropylamine (6 ml) to keep it stirring. The reaction mixture was filtered and concentrated in vacuo. The residue was purified by chromatography on silica gel in heptane/ethyl acetate [1/0→17/3 (v/v)] as eluent.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
66.4 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.